Pindolol-d7

Descripción general

Descripción

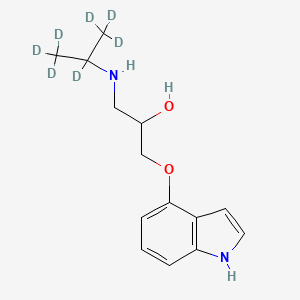

Pindolol-d7: is a deuterated form of pindolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Pindolol itself is used primarily in the treatment of hypertension and angina pectoris.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pindolol-d7 involves the incorporation of deuterium atoms into the pindolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. This process typically requires a catalyst like palladium on carbon and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: Pindolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Pindolol-d7 is used in chemical research to study reaction mechanisms and kinetics. The presence of deuterium atoms can provide insights into the pathways and intermediates involved in chemical reactions.

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. The deuterium atoms can help trace the metabolic fate of the compound in biological systems.

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pindolol. It helps in determining the bioavailability and half-life of the drug in the body.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It serves as a reference standard in quality control and analytical testing.

Mecanismo De Acción

Pindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparación Con Compuestos Similares

Propranolol: Another non-selective beta-adrenergic receptor antagonist used for similar indications.

Atenolol: A selective beta-1 adrenergic receptor antagonist with a different selectivity profile.

Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness: Pindolol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium labeling allows for detailed studies of pharmacokinetics and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Actividad Biológica

Pindolol-d7 is a deuterated derivative of pindolol, a nonselective beta-blocker that exhibits partial agonist activity at beta-adrenergic receptors. This modification enhances its utility in pharmacokinetic studies and metabolic research, allowing for more precise tracking of the compound in biological systems. The unique isotopic labeling of this compound provides significant advantages in understanding the drug's behavior in various biological contexts.

- Molecular Formula : C15H18D7N3O2

- Molecular Weight : Approximately 255.36 g/mol

- Structure : this compound retains the core structure of pindolol, with hydrogen atoms replaced by deuterium isotopes.

This compound functions through two primary mechanisms:

- Beta-Adrenergic Receptor Blockade : It inhibits the action of catecholamines on beta receptors, leading to decreased heart rate and myocardial contractility.

- Partial Agonism at 5-HT1A Receptors : this compound also acts as a weak partial antagonist at serotonin receptors, which may contribute to its anxiolytic effects.

Pharmacokinetics

This compound is primarily utilized for pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs. By comparing the pharmacokinetic profiles of Pindolol and this compound, researchers can gain insights into how food intake and other factors influence drug metabolism. A notable study highlighted how food affects the absorption rates of Pindolol when administered with this compound as a tracer.

Comparative Analysis with Other Beta-Blockers

The following table summarizes key features of this compound compared to other beta-blockers:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Metoprolol | Similar beta-blocker | Selective for beta-1 receptors |

| Propranolol | Similar core structure | Nonselective beta-blocker with high lipophilicity |

| Atenolol | Similar action | Selective for beta-1 receptors, less lipophilic |

| Carvedilol | Similar action | Nonselective with additional antioxidant properties |

This compound's dual activity as both a beta-blocker and a partial agonist at serotonin receptors enhances its value in studying complex interactions within biological systems without confounding variables introduced by non-deuterated compounds .

Case Studies and Research Findings

Research involving this compound has provided valuable insights into its biological activities. For example:

- Pharmacokinetic Studies : A study published in the Journal of Pharmaceutical Sciences utilized this compound to investigate how food impacts the absorption of Pindolol. The findings indicated significant variability in drug absorption based on dietary factors, emphasizing the importance of understanding pharmacokinetics in clinical settings.

- Drug Interaction Studies : Research has shown that this compound can be effectively used to study interactions with other drugs, such as metoprolol and propranolol. These studies often employ advanced analytical techniques like mass spectrometry to quantify drug levels and assess their pharmacological effects in various biological matrices .

Propiedades

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKKSLKJUAGIC-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676113 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185031-19-9 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.